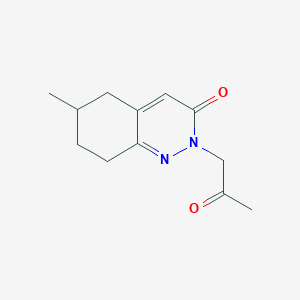
4-((5-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide, also known as CTPI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTPI belongs to the class of piperidine carboxamides and has been found to exhibit promising pharmacological properties.
Aplicaciones Científicas De Investigación
1. Non-linear Optical (NLO) Properties and Molecular Docking
The compound, similar to 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, shows potential in non-linear optical properties and molecular docking studies. These compounds have been investigated for their interactions with the colchicine binding site of tubulin, indicating possible roles in inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
2. Heterocyclic Carboxamides as Potential Antipsychotic Agents
Heterocyclic carboxamides, structurally related to this compound, have been studied for their potential as antipsychotic agents. These compounds have shown promising activity in binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and exhibit in vivo activities in behavioral models (Norman et al., 1996).
3. PET Imaging of Microglia
Compounds structurally similar to 4-((5-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide, such as [11C]CPPC, have been used in PET imaging to target microglia-specific markers like CSF1R. This application is significant in studying neuroinflammation and its role in neuropsychiatric disorders (Horti et al., 2019).
4. Tubulin Inhibitor Chemotype in Antiproliferative Agents
Compounds like 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, related to the queried compound, have been identified as a new chemical class of antiproliferative agents acting as tubulin inhibitors. These compounds have been evaluated for their potential in treating leukemia (Krasavin et al., 2014).
Propiedades
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c17-10-12-3-4-14(18-11-12)22-13-5-7-20(8-6-13)16(21)19-15-2-1-9-23-15/h1-4,9,11,13H,5-8H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHPFSCCKQINMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-cyanopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-fluoro-4-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2365095.png)


![1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one](/img/structure/B2365099.png)


![[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine](/img/structure/B2365103.png)



![5-chloro-2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2365111.png)
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2365112.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2365113.png)
